molecular formula C18H21BrN2O2 B8023558 Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8023558
M. Wt: 377.3 g/mol
InChI Key: PPCNEFYOYUIWAK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is an organic compound that features a complex structure combining an indole and a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the 6-bromoindole derivative. This can be achieved through bromination of indole, followed by protection of the nitrogen atom using a tert-butyl group. The next step involves the formation of the dihydropyridine ring, which can be synthesized through a Hantzsch reaction, involving the condensation of an aldehyde, a β-ketoester, and ammonia under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The dihydropyridine ring may also play a role in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of an indole and a dihydropyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-(6-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-10-13(19)4-5-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCNEFYOYUIWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 6-bromoindole (390 mg, 2.0 mmol), t-butyl-4-oxo-1-piperidinecarboxylate (438 mg, 2.2 mmol), and pyrrolidine (0.42 mL, 5.0 mmol) in ethanol (10 mL) was heated at reflux for 16 hours. Solvent was evaporated and the residue subjected to chromatography on silica gel with 20% ethyl acetate/hexanes to afford a yellow solid (354 mg, 47%).
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
47%

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